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Regimen 1: Continuous

Regimen 2: Intermittent Varlitinib

Component . . .
Varlitinib Dosing [1] Dosing [2] [3]
Varlitinib 300 mg, orally, twice daily (BID), 300 mg, orally, twice daily (BID), 4
continuously days per week (4 days on, 3 days off)
Paclitaxel 80 mg/m2?, IV infusion, over 1 hour, 80 mg/m?, IV infusion, on Days 1, 8,

Recommended Phase
Il Dose (RP2D)

Patient Population

Therapy Line

on Days 1, 8, and 15 of a 28-day
cycle

Yes

EGFR/HER2 co-expressing

Advanced Gastric Cancer

Second-line

and 15 of a 28-day cycle

Yes

Advanced/Metastatic Solid Tumors

(including breast cancer)

Later-line (median of 4 prior lines)

Detailed Protocol & Administration
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For researchers designing clinical trials, the following methodology outlines the administration and

monitoring schedule for a typical 4-week cycle.

Pre-Medication and Supportive Care

¢ Paclitaxel Pre-medication: Standard premedication to prevent hypersensitivity reactions is required.
This typically includes corticosteroids (e.g., dexamethasone), H1 antagonists (e.g.,
diphenhydramine), and H2 antagonists (e.g., ranitidine) administered 30-60 minutes before the

paclitaxel infusion [4].
e Varlitinib Supportive Care: Prophylactic anti-emetics and anti-diarrheal medications should be made

available, as gastrointestinal adverse events are common with pan-HER inhibitors [2] [3].

Dosing Schedule for a 28-Day Cycle

The diagram below illustrates the weekly administration schedule for one 28-day cycle.

Dose Modification and Toxicity Management

Treatment requires careful monitoring for adverse events (AEs), with clear guidelines for dose modification.

¢ Dose-Limiting Toxicities (DLTs): In clinical trials, DLTs included Grade =3 non-hematologic toxicities
(despite medication), Grade 4 neutropenia lasting =7 days, febrile neutropenia, and Grade 4
thrombocytopenia [1] [2].

e Common Adverse Events: The most frequently observed AEs were neutropenia, diarrhea, elevated
liver enzymes (AST/ALT), and nausea [1].

* Dose Modification Rules:

o Paclitaxel: Courses should not be repeated unless the neutrophil count is 21,500 cells/mm3
and the platelet count is 2100,000 cells/mm3 [4]. The dose should be reduced by 20% for
subsequent courses if severe neutropenia or severe peripheral neuropathy occurs.

o Varlitinib: The intermittent schedule (4 days on, 3 days off) was developed to manage toxicity
after the continuous 500 mg BID dose with carboplatin and paclitaxel proved intolerable [2] [3].

Efficacy and Safety Profile
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The antitumor activity and safety data from the cited studies are summarized below.

Table 2: Efficacy and Safety Outcomes in Clinical Trials

Outcome in Gastric Cancer . .
Outcome in Solid Tumors (RP2D:

Study Detail (RP2D: 300mg BID Continuous) .

[1] 300mg BID Intermittent) [2] [3]
Objective 31% (in patients with measurable 35.5% Partial Response (PR) across all
Response Rate disease) solid tumors
(ORR)
Disease Control 88% 77.4% (PR + Stable Disease)
Rate (DCR)
Median PFS 3.3 months Not explicitly reported for all cohorts
Median OS 7.9 months Not explicitly reported for all cohorts
Promising Patients with strong HER2 In HER2+ MBC, clinical benefit rate was
Subgroup expression had higher ORR and 81.3% with a PR rate of 56.3%.

longer OS.

Key Safety Profile = Manageable toxicity; no treatment- Most common DLTs were neutropenia,
related deaths at RP2D. febrile neutropenia, and electrolyte
disturbances.

Preclinical Rationale and Background

Varlitinib is a reversible, small-molecule pan-HER inhibitor that targets EGFR (HER1), HER2, and HERA4.
It potently inhibits the phosphorylation and activation of these receptors, with half-maximal inhibitory
concentration (IC50) values in the low nanomolar range (2-7 nM), making it more potent than some earlier

generation inhibitors like lapatinib [2] [3]. Preclinical models showed that wvarlitinib inhibits key
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proliferation and anti-apoptosis pathways, such as AKT and survivin, supporting its investigation in HER-

driven cancers [1].

The rationale for combining varlitinib with paclitaxel is to simultaneously disrupt HER family-driven
survival signals while inducing mitotic arrest and apoptosis through chemotherapy. This approach is
particularly relevant in tumors that have developed resistance to first-line therapies, such as trastuzumab in

HER2-positive gastric cancer [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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